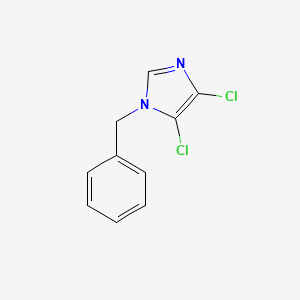

1-Benzyl-4,5-dichloro-1H-imidazole

Description

A Versatile Building Block in Organic Synthesis

The imidazole (B134444) nucleus is a cornerstone in the synthesis of complex organic molecules due to its aromaticity, which imparts stability, and the presence of two nucleophilic nitrogen atoms that can be selectively functionalized. rsc.orgchemicalbook.com This allows for the construction of diverse molecular architectures with tailored properties. The imidazole ring is a key component in numerous natural products, such as the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biological systems. chemicalbook.comnih.gov In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" because its incorporation into drug candidates can enhance their biological activity and pharmacokinetic properties. rsc.org Many commercially successful drugs, including antifungal agents and anticancer therapies, feature an imidazole core, underscoring its therapeutic relevance. nih.govnih.gov

Imidazole Derivatives in Materials Science

The utility of imidazole scaffolds extends beyond the realm of medicine into materials science. Imidazole-based compounds are integral to the development of advanced materials with novel properties. rsc.org They are used in the creation of:

Ionic Liquids: Imidazolium (B1220033) salts are a prominent class of ionic liquids, which are valued for their low vapor pressure, high thermal stability, and tunable properties. nih.gov

Polymers: Imidazole-containing polymers can exhibit high thermal stability and ionic conductivity, making them suitable for applications such as proton exchange membranes in fuel cells. rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring are excellent ligands for metal ions, facilitating the construction of intricate coordination networks. These materials have potential applications in gas storage, catalysis, and sensing.

Functionalized Surfaces: Surfaces modified with imidazole derivatives can be used for catalysis and sensing applications. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4,5-dichloroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-9-10(12)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBXMVHZAMSFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques in Imidazole Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 1-Benzyl-4,5-dichloro-1H-imidazole, ¹H and ¹³C NMR spectroscopy provide critical data for confirming its regiochemical and stereochemical identity.

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group and the single proton on the imidazole (B134444) ring exhibit characteristic chemical shifts. The methylene (B1212753) protons (-CH₂-) of the benzyl group typically appear as a singlet, while the aromatic protons of the phenyl ring show multiplets in the aromatic region of the spectrum. The lone proton at the C2 position of the imidazole ring also gives rise to a distinct singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the imidazole ring carbons, the methylene carbon, and the carbons of the benzyl group's phenyl ring. The chemical shifts of the C4 and C5 carbons are significantly influenced by the attached chlorine atoms. While specific, experimentally verified NMR data for this compound is not widely available in peer-reviewed literature, analysis of related compounds allows for the prediction of spectral features. For instance, studies on Ag(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have utilized ¹H and ¹³C NMR for characterization, highlighting the utility of this technique in analyzing similarly substituted imidazoles. semanticscholar.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole C2-H | 7.5 - 8.0 | s |

| Benzyl -CH₂- | 5.2 - 5.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazole C2 | 135 - 140 |

| Imidazole C4/C5 | 115 - 125 |

| Benzyl -CH₂- | 50 - 55 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insights into the functional groups and bonding arrangements within a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic benzyl group and the imidazole ring are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the imidazole and phenyl rings would appear in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations would also be present. A notable feature would be the C-Cl stretching vibrations, which are typically found in the 600-800 cm⁻¹ region of the spectrum.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds of the phenyl ring, often produce strong Raman signals. The symmetric vibrations of the imidazole ring would also be Raman active. Together, IR and Raman spectra offer a comprehensive vibrational profile of the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic, showing contributions from the two chlorine isotopes (³⁵Cl and ³⁷Cl).

The fragmentation of this compound under electron impact would likely proceed through several key pathways. A primary fragmentation event would be the loss of the benzyl group, leading to a prominent peak corresponding to the [M - C₇H₇]⁺ fragment. Another characteristic fragmentation would be the loss of a chlorine atom. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 240 | Molecular Ion |

| [M+2]⁺ | 242 | Isotope peak for one ³⁷Cl |

| [M+4]⁺ | 244 | Isotope peak for two ³⁷Cl |

| [M - C₇H₇]⁺ | 149 | Loss of benzyl group |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

This analysis would reveal the planarity of the imidazole ring and the orientation of the benzyl group relative to it. The dihedral angle between the imidazole ring and the phenyl ring of the benzyl substituent is a key structural parameter. Intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine atoms, would also be elucidated. While crystallographic data for the specific title compound is not readily found, studies on similar structures, such as 1-benzyl-1H-benzimidazole, reveal a nearly perpendicular orientation between the imidazole and benzyl rings. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the imidazole and phenyl aromatic systems. The presence of the chlorine substituents and the benzyl group can influence the position and intensity of these absorption maxima (λ_max). The solvent used for the analysis can also affect the spectrum due to solvatochromic effects. Characterization of these photophysical properties is important for applications where the molecule's interaction with light is relevant.

Reactivity and Derivatization of 1 Benzyl 4,5 Dichloro 1h Imidazole

Transformations at the Imidazole (B134444) Nitrogen (N-1) Position

The N-1 position of the imidazole ring is occupied by a benzyl (B1604629) group, which is often introduced as a protecting group in the synthesis of nitrogen-containing heterocycles. Consequently, a primary transformation at this site is its removal, a reaction known as N-debenzylation. This deprotection is crucial for subsequent functionalization of the N-H group or for revealing the final molecule in a synthetic sequence.

Several methods are effective for the cleavage of the N-benzyl bond in heterocyclic compounds. One established method involves catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can reductively cleave the N-benzyl bond to yield the N-H imidazole and toluene (B28343). youtube.com To enhance the efficiency of this process, particularly when the catalytic activity of Pd/C is diminished by the coordinating amine products, co-catalysts such as niobic acid on carbon (Nb₂O₅/C) can be employed. This mixed-catalyst system has been shown to significantly accelerate the deprotection of N-benzyl amines. acs.orgnih.gov

Alternative, non-hydrogenation methods are also available. A base-promoted process utilizing potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere can efficiently debenzylate a wide range of N-benzyl heterocycles, including imidazoles. researchgate.net This method is rapid, often completed in minutes, and tolerates various functional groups. researchgate.net For substrates sensitive to basic or oxidative conditions, dissolving metal reductions offer another route. A combination of sodium in liquid ammonia (B1221849) with a proton donor like tert-butanol (B103910) at low temperatures (-78°C) effectively removes the benzyl group from N-benzyl aromatic heterocycles, often in high yields and without affecting other functional groups like esters or nitriles. tandfonline.com

Table 1: Selected Methods for N-Debenzylation of N-Benzyl Heterocycles

| Reagents and Conditions | Substrate Type | Key Features | Reference |

|---|---|---|---|

| H₂, Pd/C, optional Nb₂O₅/C | General N-benzyl amines/heterocycles | Reductive cleavage; forms toluene as a byproduct. | youtube.comacs.org |

| KOtBu, DMSO, O₂ | Functionalized imidazoles, pyrazoles, indoles | Base-promoted, rapid, and high-yielding. | researchgate.net |

| Na, liquid NH₃, t-BuOH, -78°C | N-benzyl pyrroles, indoles | Mild, efficient, and tolerates sensitive functional groups. | tandfonline.com |

Chemical Modifications at the Dichloro-Substituted C-4 and C-5 Positions

The two chlorine atoms at the C-4 and C-5 positions of the imidazole ring are key sites for introducing molecular diversity. These halogenated positions are susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms on the 1-benzyl-4,5-dichloro-1H-imidazole ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgyoutube.com In the case of the dichloroimidazole, the imidazole ring itself, particularly when protonated or coordinated to a Lewis acid, can facilitate this reaction.

While direct studies on this compound are not prevalent, the reactivity of analogous systems provides insight. For example, studies on 4,5-dicyanoimidazoles demonstrate that substituents can be displaced by nucleophiles. crossref.orgconsensus.app In di-halogenated systems, such as 3,5-dichloro-1,2,4-thiadiazole (B1299824), reactions with nucleophiles can proceed sequentially. It is often possible to achieve regioselective mono-substitution under controlled conditions (e.g., room temperature), while di-substitution may require harsher conditions like elevated temperatures. nih.gov This suggests that this compound could react with one equivalent of a nucleophile to yield a mono-substituted product, which could then undergo a second, distinct substitution, allowing for the synthesis of unsymmetrically substituted imidazoles.

Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorinated sites of this compound are prime candidates for such transformations. libretexts.orgsigmaaldrich.com The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a particularly versatile example. libretexts.org

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

The reactivity of the two chlorine atoms can be influenced by their electronic environment and steric accessibility. It is often possible to perform sequential cross-coupling reactions on di-halogenated heterocycles. For instance, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids, mono-arylation occurs selectively at the C-5 position at room temperature, while di-arylation requires higher temperatures. nih.gov This differential reactivity allows for the synthesis of both symmetrically and non-symmetrically substituted diaryl products. A similar strategy could be applied to this compound to first couple a group at one position, followed by a different coupling partner at the second position, leading to a wide array of 4,5-disubstituted imidazole derivatives. nih.gov

Table 2: General Scheme for Sequential Suzuki-Miyaura Coupling

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 (Mono-coupling) | This compound + R¹-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Room Temp. | 1-Benzyl-4-chloro-5-(R¹)-1H-imidazole | nih.gov |

| 2 (Di-coupling) | 1-Benzyl-4-chloro-5-(R¹)-1H-imidazole + R²-B(OH)₂ | Pd catalyst, Base, Reflux | 1-Benzyl-4-(R²)-5-(R¹)-1H-imidazole | nih.gov |

Functional Group Transformations on the Benzyl Moiety

The benzyl group is not merely a placeholder; it offers additional sites for synthetic modification through reactions on both the benzylic methylene (B1212753) (-CH₂-) group and the phenyl ring.

Regioselective Lithiation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. wikipedia.orgbaranlab.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. The N-1 atom of the imidazole ring can act as a DMG, directing lithiation to the ortho position (C-2) of the benzyl ring. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to install a new substituent with high regioselectivity. wikipedia.orgresearchgate.net

Alternatively, the benzylic protons on the methylene bridge can be abstracted. The acidity of these protons (pKa ~41) is typically lower than that of the aryl protons (pKa ~43), but the site of lithiation can be controlled by the choice of base and reaction conditions. uwindsor.ca The use of lithium amide bases often favors benzylic lithiation over ortho-metalation. uwindsor.ca Successful benzylic lithiation of 1-methyl-2-benzyl-imidazole has been demonstrated, with the resulting anion reacting with electrophiles like benzaldehyde. nsf.gov This dual reactivity allows for selective functionalization at either the phenyl ring or the benzylic carbon.

Side-Chain Modifications

The benzylic position is susceptible to various transformations characteristic of benzene (B151609) side chains. youtube.com One common reaction is side-chain oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize an alkyl side chain down to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.com Applying this to this compound would convert the benzyl group into a benzoyl group attached to the N-1 nitrogen, yielding (4,5-dichloro-1H-imidazol-1-yl)(phenyl)methanone.

Another important side-chain reaction is benzylic bromination. Using N-bromosuccinimide (NBS) with a radical initiator, a bromine atom can be selectively introduced at the benzylic position. libretexts.org This would transform the benzyl group into an α-bromobenzyl group. The resulting benzylic halide is a versatile intermediate, readily participating in nucleophilic substitution (SN2) reactions with a wide range of nucleophiles (e.g., hydroxides, cyanides, azides) or elimination (E2) reactions to form a double bond. youtube.com For example, reaction with pyridine (B92270) N-oxide in the presence of silver oxide can oxidize the benzylic halide directly to the corresponding carbonyl compound. nih.gov

Synthesis of Polyfunctional Imidazole Derivatives from this compound Remains an Area Ripe for Exploration

The targeted derivatization of the this compound scaffold to create a diverse array of polyfunctional imidazole derivatives is a subject of significant interest in synthetic and medicinal chemistry. The two chlorine atoms at the C4 and C5 positions of the imidazole ring represent reactive sites that, in principle, can be subjected to various chemical transformations to introduce new functionalities. However, a comprehensive review of currently available scientific literature indicates a notable scarcity of specific research dedicated to the systematic exploration of this particular starting material.

Theoretical reaction pathways for the derivatization of this compound can be proposed based on established chemical principles. For instance, nucleophilic aromatic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides could potentially lead to the corresponding 4,5-disubstituted imidazole derivatives. The success of such reactions would likely depend on the nucleophilicity of the incoming group and the reaction conditions employed, including temperature and the choice of solvent and base.

Furthermore, modern cross-coupling methodologies, which have revolutionized the synthesis of complex aromatic and heteroaromatic systems, are theoretically applicable. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling with boronic acids, the Sonogashira coupling with terminal alkynes, and the Buchwald-Hartwig amination with primary or secondary amines could, in principle, be used to form new carbon-carbon and carbon-nitrogen bonds at the C4 and C5 positions. The efficiency of these transformations would be contingent on the selection of the appropriate catalyst system, including the palladium precursor and the phosphine (B1218219) ligand.

Despite these theoretical possibilities, the absence of specific, published research findings, including detailed experimental procedures, reaction yields, and spectroscopic characterization of the resulting polyfunctional imidazole derivatives, precludes the creation of a detailed and data-rich summary on this topic at this time. The synthesis and reactivity of this compound, therefore, represent a promising yet underexplored area for future research in heterocyclic chemistry.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 4,5 Dichloro 1h Imidazole

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Transitions

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 1-Benzyl-4,5-dichloro-1H-imidazole is not available in the current literature. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. For many organic molecules, the distribution of HOMO and LUMO densities helps to identify the regions susceptible to electrophilic and nucleophilic attack, respectively. Without specific calculations, a quantitative assessment of these properties for the title compound cannot be provided.

Predicting Spectroscopic Parameters through Computational Models

Computational models are frequently employed to predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra) to aid in the structural elucidation of newly synthesized compounds. This involves calculating parameters like nuclear magnetic shielding tensors and vibrational frequencies. However, there are no published studies presenting the predicted spectroscopic parameters for this compound, which would be valuable for complementing experimental spectroscopic analysis.

Reaction Mechanism Studies and Transition State Analysis for Derivatization

Theoretical investigations into reaction mechanisms, including the identification of transition states, provide deep insights into the reactivity and potential synthetic pathways for creating derivatives of a compound. Such studies for the derivatization of this compound have not been reported. Mechanistic studies would clarify how the electronic and steric effects of the benzyl (B1604629) and chloro groups influence the regioselectivity and energy barriers of potential reactions.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects. Research detailing how different solvents might alter the molecular properties, electronic spectra, or reactivity of this compound is currently unavailable.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, are derived from electronic structure calculations to quantify the reactivity of a molecule. These indices are valuable for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. A specific set of these reactivity indices for this compound has not been published, precluding a detailed, quantitative discussion of its chemical reactivity based on these metrics.

Advanced Applications of 1 Benzyl 4,5 Dichloro 1h Imidazole and Its Derivatives in Academic Research

Role as Ligands in Organometallic and Transition Metal Catalysis

The imidazole (B134444) scaffold is a cornerstone in the design of ligands for organometallic and transition metal catalysis. The introduction of a benzyl (B1604629) group at the N1-position and chlorine atoms at the C4 and C5 positions of the imidazole ring in 1-benzyl-4,5-dichloro-1H-imidazole provides a unique electronic and steric profile, making it a valuable precursor for a range of catalytic applications.

N-Heterocyclic Carbene (NHC) Precursors and Complexes

This compound is a direct precursor to a class of N-heterocyclic carbenes (NHCs). NHCs are a type of carbene that is stabilized by adjacent nitrogen atoms within a heterocyclic ring. They are widely used as ligands in organometallic chemistry due to their strong σ-donating properties and their ability to form stable complexes with a variety of transition metals. rsc.org

The synthesis of NHC complexes from this compound typically involves the deprotonation of the corresponding imidazolium (B1220033) salt. This can be achieved by reacting the imidazole with a suitable alkylating or arylating agent to form the quaternary imidazolium salt, which is then treated with a base to generate the free carbene. This carbene can then be reacted with a metal precursor to form the desired NHC-metal complex. For example, derivatives of 4,5-dichloro-1H-imidazole have been successfully used to synthesize silver(I)-NHC complexes. nih.gov These complexes have shown significant potential in medicinal chemistry, particularly as anticancer agents. nih.gov

The general structure of an NHC derived from a 1,3-disubstituted imidazolium salt is depicted below:

| Precursor | NHC Ligand |

| 1,3-Disubstituted Imidazolium Salt | N-Heterocyclic Carbene |

The resulting metal-NHC complexes are often highly effective catalysts for a variety of organic transformations, including cross-coupling reactions, metathesis, and hydrogenation. The benzyl and dichloro substituents on the imidazole ring of this compound can be used to fine-tune the steric and electronic properties of the resulting NHC ligand, thereby influencing the activity and selectivity of the catalyst.

Application in Asymmetric Synthesis

While specific examples of this compound in asymmetric synthesis are not extensively documented, the development of chiral NHC ligands from imidazole precursors is a well-established strategy for enantioselective catalysis. semanticscholar.org Chiral NHCs can be synthesized by introducing chiral substituents on the nitrogen atoms or the backbone of the imidazole ring.

The benzyl group in this compound could be modified to incorporate a chiral center, or a second, different chiral substituent could be introduced at the other nitrogen atom to create a chiral imidazolium salt. Deprotonation would then yield a chiral NHC ligand. These chiral NHC ligands can be coordinated to transition metals to create catalysts for a wide range of asymmetric transformations, such as the asymmetric alkylation of aldehydes, asymmetric conjugate additions, and enantioselective C-H activation.

The general approach to creating chiral NHC ligands for asymmetric catalysis is summarized in the following table:

| Strategy | Resulting Catalyst | Potential Application |

| Introduction of chiral substituents on the NHC backbone | Chiral NHC-metal complex | Asymmetric hydrogenation |

| Use of a chiral starting material for imidazole synthesis | Chiral NHC-metal complex | Enantioselective cross-coupling |

The development of chiral NHC ligands derived from this compound represents a promising avenue for future research in asymmetric catalysis.

Contributions to Functional Materials Science

The unique electronic and structural properties of this compound and its derivatives also make them attractive candidates for the development of new functional materials.

Photophysical Properties and Potential in Optical Materials

Imidazole derivatives have been investigated for their interesting photophysical properties, including fluorescence and phosphorescence. researchgate.netrsc.org These properties are highly dependent on the nature and position of the substituents on the imidazole ring. The combination of the aromatic benzyl group and the electron-withdrawing chloro-substituents in this compound is expected to influence its electronic transitions and, consequently, its absorption and emission characteristics.

The photophysical properties of imidazole derivatives can be tuned by modifying their molecular structure. For instance, extending the π-conjugation of the system or introducing specific donor-acceptor groups can lead to materials with tailored absorption and emission wavelengths. This makes them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents. rsc.orgsioc-journal.cn

The following table summarizes the general relationship between structural modifications and photophysical properties in imidazole derivatives:

| Structural Modification | Effect on Photophysical Properties | Potential Application |

| Extension of π-conjugation | Red-shift in absorption and emission | Near-infrared emitting materials |

| Introduction of electron-donating/withdrawing groups | Tunable emission color | Fluorescent probes |

| Incorporation into a rigid matrix | Enhanced quantum yield | Solid-state lighting |

Further investigation into the photophysical properties of this compound and its derivatives could lead to the discovery of novel materials with advanced optical functionalities.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Imidazole-containing molecules are excellent building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding, π-π stacking, and coordination with metal ions. nih.gov

The structure of this compound is well-suited for forming ordered supramolecular structures. The aromatic benzyl and imidazole rings can engage in π-π stacking interactions, while the chlorine atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and materials design.

Furthermore, the nitrogen atoms of the imidazole ring can coordinate to metal ions, leading to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting structural and functional properties. The self-assembly of these molecules can lead to the formation of well-defined nanostructures, such as wires, sheets, and vesicles, with potential applications in areas such as drug delivery, catalysis, and sensing. rsc.org

Intermediates in Complex Chemical Synthesis

Beyond its direct applications, this compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The imidazole core is a common motif in many biologically active compounds. orgsyn.org

The chlorine atoms at the C4 and C5 positions of this compound are particularly useful as they can be readily substituted by a variety of nucleophiles through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of functional groups at these positions, providing a straightforward route to a diverse library of substituted imidazole derivatives.

The benzyl group at the N1-position can also be cleaved under certain conditions, allowing for further functionalization at this site. The versatility of this compound as a synthetic intermediate makes it a key starting material for the preparation of new drug candidates and other complex organic molecules. nih.govnih.gov

Structure Activity Relationship Sar Studies of 1 Benzyl 4,5 Dichloro 1h Imidazole Analogues and Derivatives in Vitro Focus

Influence of N-Benzyl Substitution on Biological Activity Profiles (In Vitro)

The N-benzyl group of 1-benzyl-4,5-dichloro-1H-imidazole offers a strategic position for chemical modification to explore its impact on various biological activities. Studies on related imidazole-containing compounds have shown that substitutions on the N-benzyl moiety can significantly modulate their in vitro efficacy.

For instance, in a series of 2-phenylbenzimidazole (B57529) derivatives, the introduction of different substituents on the N-benzyl group was found to influence their anticancer activities against human cancer cell lines. researchgate.net Similarly, research on imidazopyrimidine derivatives revealed that the nature of the substituent on the N-benzyl group played a role in their cytotoxic and antimicrobial properties. nih.gov

In the context of antiviral research, imidazole (B134444) alkaloids with functionalized benzyl (B1604629) groups at various positions have been evaluated for their activity against the H1N1 influenza A virus. nih.gov Furthermore, the synthesis of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives and their subsequent analgesic activity assessment highlighted the importance of the N-benzyl group in conferring biological function. capes.gov.brnih.govresearchgate.net

While direct SAR studies focusing exclusively on the N-benzyl substitution of this compound are not extensively detailed in the provided results, the broader literature on imidazole derivatives strongly suggests that modifying this group is a viable strategy for tuning the biological profile of the molecule. For example, the presence of a benzyl group is a common feature in several biologically active imidazole compounds, including those with anticancer and anti-inflammatory properties. nih.govnih.govbiolmolchem.com

The following table summarizes the influence of N-benzyl or related substitutions on the in vitro biological activities of various imidazole-based compounds, providing a basis for inferring the potential impact of such modifications on this compound.

Table 1: Influence of N-Benzyl and Related Substitutions on In Vitro Biological Activities of Imidazole Derivatives

| Compound Class | Substitution on N-Benzyl or Related Position | Observed In Vitro Biological Activity |

| 2-Phenylbenzimidazoles | Various substituents | Anticancer activity researchgate.net |

| Imidazopyrimidine derivatives | Various substituents | Cytotoxic and antimicrobial activities nih.gov |

| Imidazole alkaloids | Functionalized benzyl groups | Antiviral (anti-H1N1) activity nih.gov |

| 1-Benzyl-2-substituted-4,5-diphenyl-1H-imidazoles | Benzyl group | Analgesic activity capes.gov.brnih.govresearchgate.net |

| (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones | Substituted benzyl groups | Anticancer activity nih.gov |

Impact of Halogenation (Chloro Substituents at C-4, C-5) on Biological Activities (In Vitro)

The presence and nature of halogen substituents on the imidazole ring are critical determinants of the biological activity of many heterocyclic compounds. In the case of this compound, the two chlorine atoms at positions C-4 and C-5 are expected to significantly influence its physicochemical properties and, consequently, its interactions with biological targets.

Halogenation, particularly with chlorine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of chlorine atoms can modulate the electron density of the imidazole ring, affecting its pKa and hydrogen bonding capacity. These modifications can lead to altered binding affinities for enzymes and receptors.

Studies on related halogenated benzimidazole (B57391) and imidazole derivatives have demonstrated the profound impact of halogenation on their biological profiles. For example, the introduction of chloro substituents has been shown to be a key factor in the anticancer and antimicrobial activities of various heterocyclic compounds. nih.govnih.gov

Specifically, Ag(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have been evaluated for their anticancer activity against several human cancer cell lines, demonstrating that the dichlorinated imidazole core is a viable scaffold for developing metallodrugs. semanticscholar.orgnih.govresearchgate.net The presence of these chloro groups is integral to the structure of the resulting complexes and their subsequent biological efficacy.

In a broader context, the substitution pattern of halogens on aromatic rings is a well-established strategy in medicinal chemistry to enhance potency. For instance, in a series of benzimidazole derivatives, the position and number of chloro substituents were found to be crucial for their anti-inflammatory activity. acu.edu.in Similarly, dichlorophenyl moieties are often incorporated into bioactive molecules to improve their pharmacological properties. acu.edu.in

The following table summarizes the observed in vitro biological activities of compounds containing chloro-substituted imidazole or benzimidazole rings, underscoring the importance of this structural feature.

Table 2: Impact of Chloro-Substitution on In Vitro Biological Activities

| Compound Class | Chloro-Substitution Pattern | Observed In Vitro Biological Activity |

| Ag(I) N-heterocyclic carbene complexes | Derived from 4,5-dichloro-1H-imidazole | Anticancer activity semanticscholar.orgnih.govresearchgate.net |

| N-substituted 6-chloro-1H-benzimidazole derivatives | Chloro at C-6 | Antibacterial, antifungal, and anticancer activities nih.gov |

| Benzimidazole derivatives | Monochloro and dichloro substitutions | Anti-inflammatory and anticancer activities acu.edu.in |

| 1-(p-Methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)azoles | Comparison with non-halogenated analogues | Antifungal activity nih.gov |

Exploring Substituent Effects on In Vitro Antimicrobial Activities (Antibacterial and Antifungal)

The imidazole scaffold is a well-known pharmacophore in the design of antimicrobial agents. The substitution pattern on the this compound core is expected to play a significant role in determining its antibacterial and antifungal efficacy.

Research on various imidazole and benzimidazole derivatives has established clear structure-activity relationships for their antimicrobial properties. For instance, a study on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts demonstrated that specific substitutions are crucial for their broad-spectrum antibacterial and antifungal activity. nih.gov Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives identified compounds with high activity against Staphylococcus aureus (including MRSA) and Candida albicans, with the substitution pattern on both the indole (B1671886) and benzimidazole rings being critical. nih.gov

The N-1 substitution in benzimidazole derivatives has been shown to be important for their pharmacological effects, with benzyl groups being a favorable substituent for enhancing chemotherapeutic activity. nih.gov Furthermore, the nature of substituents at other positions of the imidazole or benzimidazole ring system can greatly influence the antimicrobial spectrum and potency. For example, in a series of 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives, the type of aryl or aralkyl amine at the 2-position dictated the level of antibacterial and antifungal activity. wu.ac.th

While specific data on the antimicrobial activity of a wide range of this compound analogues is not extensively available in the provided search results, the general principles derived from related structures can be extrapolated. The combination of the N-benzyl group, the dichlorinated imidazole ring, and potential further substitutions would likely yield compounds with interesting antimicrobial profiles.

Table 3: In Vitro Antimicrobial Activity of Substituted Imidazole and Benzimidazole Derivatives

| Compound Series | Key Substitutions | Target Organisms | Notable Findings |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Aryl group at C-3, quaternary nitrogen | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Cryptococcus neoformans | Specific substitutions led to broad-spectrum activity. nih.gov |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | Substituents on indole and benzimidazole rings | Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, Candida albicans | High activity against staphylococci and C. albicans. nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Chloro or nitro at C-6, various N-1 substituents | Bacteria and fungi | N-1 substitution is crucial for pharmacological effect. nih.gov |

| 2-Substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives | Aryl/aralkyl amine at C-2 | E. coli, P. aeruginosa, K. pneumonia, S. typhi, S. aureus, C. albicans, A. niger | The nature of the substituent at the 2-position determines the potency. wu.ac.th |

Structure-Activity Relationships in In Vitro Anticancer Cell Line Studies

The imidazole nucleus is a constituent of numerous compounds with demonstrated anticancer activity. nih.gov The structural features of this compound analogues are critical in determining their potential as anticancer agents, with substitutions on both the N-benzyl group and the imidazole ring playing pivotal roles.

Studies on Ag(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have shown them to be active against ovarian and breast cancer cell lines. semanticscholar.orgnih.govresearchgate.net This highlights the potential of the 4,5-dichloro-1H-imidazole scaffold in the design of novel anticancer agents. The nature of the substituent on the nitrogen atoms of the imidazole ring in these complexes was also found to influence their efficacy. semanticscholar.orgresearchgate.net

In a broader context, research on other imidazole and benzimidazole derivatives has provided valuable SAR insights. For instance, in a series of benzimidazole derivatives, the length of an alkyl chain and the substitution pattern on a benzyloxy-benzylidine moiety were found to greatly affect the anticancer activity against HeLa and A549 cancer cell lines. acu.edu.in Specifically, a pentyl chain combined with a 4-chloro substitution on the benzyloxy-benzylidine group was most effective. acu.edu.in

Furthermore, for (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one analogs, substitutions on the N-benzyl indole moiety led to compounds with good growth inhibitory properties against a panel of 60 human cancer cell lines. nih.gov This underscores the importance of the N-benzyl group in modulating anticancer activity.

The following table summarizes the structure-activity relationships observed in in vitro anticancer studies of various imidazole and benzimidazole derivatives.

Table 4: In Vitro Anticancer Activity of Substituted Imidazole and Benzimidazole Derivatives

| Compound Series | Key Structural Features | Cancer Cell Lines | Notable SAR Findings |

| Ag(I) N-heterocyclic carbene complexes from 4,5-dichloro-1H-imidazole | Dichlorinated imidazole core, N-substituents | OVCAR-3 (ovarian), MB157 (breast), HeLa (cervical) | Active against ovarian and breast cancer cell lines. semanticscholar.orgnih.govresearchgate.net |

| Benzimidazole derivatives | Alkyl chain length, chloro and fluoro substitutions on benzyloxy-benzylidine | HeLa (cervical), A549 (lung) | Pentyl chain and 4-chloro substitution were optimal for activity. acu.edu.in |

| (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones | Substituted N-benzyl indole | NCI 60 human tumor cell line panel | Substitutions on the N-benzyl indole influenced cytotoxic activity. nih.gov |

| 2-Phenylbenzimidazoles | Substituents on the phenyl and benzimidazole rings | A549, MDA-MB-231, PC3 | Introduction of new substituents improved antiproliferative activities. researchgate.net |

Investigation of Other In Vitro Biological Activities (e.g., Anti-inflammatory, Analgesic, Antidiabetic, Antiviral, Antitubercular)

Beyond antimicrobial and anticancer effects, the this compound scaffold and its analogues have the potential to exhibit a wide range of other biological activities. The imidazole ring is a versatile pharmacophore found in drugs with diverse therapeutic applications. researchgate.net

Anti-inflammatory and Analgesic Activities: Several studies have highlighted the anti-inflammatory and analgesic potential of imidazole and benzimidazole derivatives. For instance, novel benzimidazole derivatives have been synthesized and shown to possess in vitro anti-inflammatory activity by inhibiting protein denaturation. acu.edu.in The substitution pattern on the benzimidazole core was found to significantly influence this activity. acu.edu.in Similarly, 2-(benzyloxy)-4,5-diphenyl-1H-imidazole has been investigated as an anti-inflammatory and analgesic agent. biolmolchem.com Furthermore, 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives have been synthesized and assayed for their analgesic activity. capes.gov.brnih.gov

Antidiabetic Activity: The imidazole scaffold is also being explored for the treatment of metabolic diseases. A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives were designed and evaluated as potent TGR5 agonists, which is a promising target for the treatment of diabetes. nih.gov The most potent compounds in this series exhibited excellent agonistic activities. nih.gov

Antiviral Activity: Imidazole derivatives have been investigated for their antiviral properties against a range of viruses. For example, imidazole alkaloids extracted from marine sponges have been evaluated for their activity against the H1N1 influenza A virus. nih.gov Additionally, 2-aryl-1-hydroxyimidazoles have demonstrated in vitro activity against various orthopoxviruses, including the variola virus. rsc.org

Antitubercular Activity: The imidazole ring is also a key structural feature in some antitubercular agents. While direct studies on this compound for antitubercular activity were not found, related benzimidazole derivatives have shown promise. For instance, 2,5,6-trisubstituted benzimidazoles are known to target the FtsZ protein, which is crucial for bacterial cell division, indicating a potential mechanism for antitubercular action. nih.gov

The diverse biological activities of imidazole-containing compounds suggest that this compound and its derivatives are a promising class of molecules for further investigation across multiple therapeutic areas. The specific substitutions on the N-benzyl group and the imidazole ring will likely determine the primary biological activity and potency.

Computational Approaches to In Vitro SAR Analysis

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding the in vitro SAR of this compound analogues. These in silico approaches can provide insights into the potential binding modes of these compounds with their biological targets and help to rationalize experimentally observed activities.

Molecular docking studies can predict the preferred orientation of a ligand when bound to a receptor, allowing for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. For example, in a study of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives with antimicrobial activity, molecular docking was used to identify potential protein targets, including (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases. nih.gov

In another study on novel benzimidazole derivatives with anti-inflammatory effects, in silico approaches were used to analyze their affinities for therapeutic targets associated with the inflammatory pathway. nih.gov This computational analysis can help to elucidate the mechanism of action at a molecular level.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By correlating physicochemical descriptors of the molecules with their in vitro potency, QSAR models can be developed to predict the activity of newly designed analogues, thereby guiding the synthesis of more potent compounds.

While specific computational studies on this compound were not prominently featured in the search results, the application of these methods to closely related imidazole and benzimidazole derivatives demonstrates their utility in SAR analysis. For instance, computational studies have been employed to understand the SAR of benzimidazole derivatives as anticancer agents. nih.gov

The integration of computational and experimental approaches offers a powerful strategy for the rational design of novel this compound derivatives with enhanced and selective biological activities.

Future Directions and Emerging Research Avenues for 1 Benzyl 4,5 Dichloro 1h Imidazole

Development of Novel Synthetic Methodologies

The synthesis of highly substituted and functionalized imidazoles is a critical area of research, as the arrangement of substituents profoundly influences the molecule's properties. For 1-Benzyl-4,5-dichloro-1H-imidazole, future synthetic efforts are likely to focus on efficiency, sustainability, and the introduction of greater molecular diversity.

One promising avenue is the refinement of existing methods, such as the nucleophilic substitution and cyclization reactions used for analogous compounds like 1-benzyl-5-chloro-1H-imidazole. evitachem.com The synthesis of this related compound typically involves the reaction of benzylamine (B48309) with a suitable chlorinated imidazole (B134444) precursor. evitachem.com Future research could optimize these conditions for the dichloro-variant, perhaps through microwave-assisted synthesis to reduce reaction times and improve yields, a technique that has proven effective for other imidazole derivatives. researchgate.net

Furthermore, the development of one-pot multicomponent reactions represents a highly attractive strategy. Such approaches, which have been successfully employed for the synthesis of other polysubstituted imidazoles, offer the advantages of atom economy and reduced waste. researchgate.net A potential route could involve a multicomponent condensation of a dichlorinated precursor, an amine, and an aldehyde, possibly facilitated by novel catalytic systems. researchgate.net

Copper-mediated oxidative C-H functionalization is another emerging technique that could be adapted for the synthesis of this compound and its derivatives. nih.gov This method allows for the direct introduction of substituents onto the imidazole core, providing a versatile tool for creating libraries of related compounds for high-throughput screening. nih.gov

A recent study detailed the synthesis of various heterocyclic derivatives starting from 4,5-dichloro-imidazole, highlighting its utility as a versatile building block. researchgate.net The initial step involved reacting 4,5-dichloro-2-phenylenediamine with 3-amino-4-hydroxybenzoic acid to create an imidazole derivative, which then underwent further reactions to produce a range of complex heterocyclic systems. researchgate.net This underscores the potential for using this compound as a foundational element for constructing more intricate molecular architectures.

Exploration of Advanced Catalytic Applications

The imidazole moiety is a well-established component of various catalysts, including N-heterocyclic carbenes (NHCs) and ionic liquids. The specific structural features of this compound suggest it could be a precursor to novel and highly effective catalysts.

The electron-withdrawing nature of the two chlorine atoms on the imidazole ring can be expected to influence the electronic properties of the corresponding NHC. This could lead to the development of silver(I) N-heterocyclic carbene complexes with unique catalytic activities. Research on Ag(I) NHC complexes derived from 4,5-dichloro-1H-imidazole has already demonstrated their potential in medicinal applications, and exploring their catalytic capabilities is a logical next step. nih.govnih.gov

Moreover, the use of imidazolium-based ionic liquids as organocatalysts is a burgeoning field. rsc.org Mechanistic studies have revealed that the components of these ionic liquids can play a direct role in promoting chemical reactions. rsc.org this compound could be quaternized to form novel imidazolium (B1220033) salts, which could then be investigated as catalysts or co-catalysts in a variety of organic transformations, including cellulose (B213188) modification reactions. rsc.org

The broader field of imidazole synthesis has benefited from a wide array of catalysts, including zeolites and various metal complexes, to facilitate the construction of the imidazole ring. researchgate.netrsc.org Future research could flip this paradigm, investigating how this compound and its derivatives can themselves act as ligands or catalysts in reactions such as cross-coupling, hydrogenation, or polymerization.

Integration with Machine Learning for Predictive Modeling

The intersection of computational chemistry and machine learning is revolutionizing drug discovery and materials science. For this compound, these in silico approaches offer a powerful toolkit for predicting properties and guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity or other properties of a series of related compounds. A study on benzimidazole (B57391) derivatives successfully used a machine learning-based QSAR model to predict their corrosion inhibition efficiency. researchgate.net A similar approach could be applied to a library of derivatives of this compound to predict their potential as, for instance, antimicrobial or anticancer agents. The table below illustrates the types of descriptors that could be used in such a model.

Table 1: Potential Descriptors for a Machine Learning-Based QSAR Model of this compound Derivatives

| Descriptor Type | Examples |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges |

| Topological | Molecular connectivity indices, Wiener index |

| Physicochemical | LogP, Molar refractivity, Polar surface area |

| Spatial | Molecular volume, Surface area |

Computational studies have also been instrumental in identifying potential drug candidates from libraries of imidazole derivatives. For example, molecular docking and dynamics simulations have been used to screen imidazole compounds as potential inhibitors of the SARS-CoV-2 main protease. nih.govmdpi.com These methods could be employed to virtually screen this compound against a panel of biological targets, prioritizing the most promising candidates for synthesis and experimental validation.

Furthermore, density functional theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov Such computational studies can help in understanding the fundamental properties of this compound and can be used to predict its behavior in various chemical environments.

Expanding the Scope of Functional Material Design

The unique combination of a benzyl (B1604629) group and dichloro-substituents on the imidazole ring makes this compound an attractive building block for the design of novel functional materials.

One exciting avenue is the development of metal-organic frameworks (MOFs). Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, have shown great promise in applications such as gas separation and storage. acs.org A study on hybrid benzimidazole-dichloroimidazole ZIFs demonstrated their potential for CO2/N2 separation. acs.org The incorporation of this compound as a linker in MOF synthesis could lead to materials with tailored porosity, chemical stability, and selective gas adsorption properties.

The imidazole ring is also a key component in various luminescent materials. rsc.org By incorporating this compound into larger conjugated systems, it may be possible to develop novel organic light-emitting diodes (OLEDs), fluorescent sensors, or anti-counterfeiting inks. rsc.org The electronic properties of the dichloro-imidazole core could be tuned to achieve desired emission colors and quantum yields.

Furthermore, related nitro-imidazole derivatives have been explored for use in organic semiconductors and dyes for solar cells. This suggests that with appropriate functionalization, this compound could also be a valuable component in the development of materials for organic electronics.

Deepening Mechanistic Understanding of Reactivity and Biological Interactions

A fundamental understanding of the reactivity and biological interactions of this compound is crucial for unlocking its full potential. Future research in this area will likely involve a combination of experimental and computational approaches.

In silico studies can provide valuable insights into the molecule's reactivity. biointerfaceresearch.com Computational analysis of related benzimidazole derivatives has shed light on their electronic structure and potential for nonlinear optical applications. biointerfaceresearch.com Similar studies on this compound could elucidate its electrophilic and nucleophilic sites, predict its metabolic fate, and guide the design of new reactions.

Mechanistic studies on the thermolysis and decomposition of complex imidazole-containing energetic materials have been conducted using predictive local coupled cluster calculations. nih.gov While not an energetic material itself, understanding the stability and potential decomposition pathways of this compound under various conditions is important for its safe handling and application.

The most compelling emerging research avenue for this compound lies in its biological interactions. A significant finding is the demonstrated anticancer activity of silver(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole. nih.govnih.gov These complexes were found to be active against ovarian and breast cancer cell lines in vitro, with one complex also showing in vivo activity against ovarian cancer in mice. nih.govnih.gov This strongly suggests that this compound itself, or its metal complexes, could be promising candidates for anticancer drug development. The table below summarizes the in vitro activity of related silver complexes.

Table 2: In Vitro Anticancer Activity of Ag(I) NHC Complexes Derived from 4,5-dichloro-1H-imidazole

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Complex 1 | OVCAR-3 | Ovarian | 5.2 |

| Complex 1 | MB157 | Breast | 8.7 |

| Complex 2 | OVCAR-3 | Ovarian | 6.5 |

| Complex 2 | MB157 | Breast | 10.3 |

| Complex 3 | OVCAR-3 | Ovarian | 7.1 |

| Complex 3 | MB157 | Breast | 12.5 |

Data adapted from a study on Ag(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole. nih.gov

Future work should focus on elucidating the mechanism of action of these compounds. This could involve identifying their cellular targets, understanding how they induce cell death, and investigating their potential for overcoming drug resistance. The amphoteric nature of the imidazole ring allows it to act as a receptor for various anions, cations, and neutral molecules, a property that is crucial for its biological activity. rsc.org

Q & A

Q. What are the common synthetic routes for 1-Benzyl-4,5-dichloro-1H-imidazole, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzylamines with dichloroacetyl precursors under controlled conditions. For example, a one-pot synthesis using ammonium acetate as a catalyst in acetic acid at 80–100°C yields 60–85% product . Optimization strategies include:

- Temperature control : Higher temperatures (≥100°C) may lead to decomposition, while lower temperatures (<80°C) result in incomplete reactions.

- Catalyst selection : Ammonium acetate or iodine improves cyclization efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Key techniques include:

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with hydrogen bonding and π-π stacking interactions analyzed to confirm packing motifs .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for benzyl protons (δ 4.8–5.2 ppm) and imidazole carbons (δ 120–140 ppm) .

- IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 700–750 cm⁻¹ (C-Cl) .

Q. What preliminary biological screening models are used to evaluate its bioactivity?

- Methodological Answer :

- Anticancer assays : MTT tests on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated .

- Antimicrobial studies : Agar diffusion assays against Gram-positive/negative bacteria .

- Dose-response curves : Data normalized to controls (e.g., cisplatin for cytotoxicity) to validate activity thresholds .

Advanced Research Questions

Q. How do computational methods like DFT predict the stability and reactivity of this compound?

- Methodological Answer : Density Functional Theory (B3LYP/6-31G*) calculates:

- Heats of Formation (HOF) : Substituted derivatives show HOF values ranging from 85.82 kJ/mol (chlorophenyl variant) to 131.28 kJ/mol (tetraphenyl variant), correlating with steric effects .

- Frontier Molecular Orbitals (FMOs) : Energy gaps (ΔE = LUMO – HOMO) predict reactivity; lower ΔE (<4 eV) suggests higher electrophilicity .

- Example : For 2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H-imidazole, ΔE = 3.75 eV indicates potential for nucleophilic attack .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

- Methodological Answer :

- Twinned crystals : SHELXD/SHELXE resolve phase ambiguities via dual-space recycling algorithms .

- Disorder modeling : Partial occupancy refinement in SHELXL accounts for disordered benzyl groups .

- High-resolution data : Synchrotron radiation (λ = 0.7–1.0 Å) improves atomic displacement parameter accuracy .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Batch variability : Purity checks via HPLC (≥95% purity required) .

- Cell line specificity : For example, silver NHC complexes derived from 4,5-dichloroimidazole show IC₅₀ = 8.2 µM against OVCAR-3 but >50 µM for HeLa, highlighting target selectivity .

- Mechanistic studies : RNA sequencing or proteomics identifies pathways (e.g., MAP kinase inhibition) to reconcile discrepancies .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- Lipophilicity adjustments : Introducing alkyl β-hydroxy groups increases logP (e.g., from 2.1 to 3.5), enhancing membrane permeability .

- Prodrug design : Esterification of imidazole NH improves solubility (e.g., phosphate prodrugs) .

- ADMET prediction : SwissADME estimates bioavailability (e.g., 65% for methyl-substituted derivatives) and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.